molecular formula C9H16O5 B12214261 Propanedioic acid, (1-hydroxyethyl)-, diethyl ester CAS No. 51689-19-1

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester

Cat. No.: B12214261
CAS No.: 51689-19-1
M. Wt: 204.22 g/mol
InChI Key: IWQAPLLGORGQAW-UHFFFAOYSA-N
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Description

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester is a chemical compound with the molecular formula C9H16O5. It is known for its unique structure, which includes a propanedioic acid backbone with a hydroxyethyl group and two ethyl ester groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester can be synthesized through several methods. One common synthetic route involves the esterification of propanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions.

    Reduction: The major products are the corresponding alcohols.

    Substitution: The major products are the substituted esters or amides.

Scientific Research Applications

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, (1-hydroxyethyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, dimethyl ester
  • Propanedioic acid, diethyl ester
  • Propanedioic acid, (1-hydroxyethyl)-, dimethyl ester

Uniqueness

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester is unique due to the presence of both a hydroxyethyl group and two ethyl ester groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester, commonly referred to as diethyl malonate, is a diester derivative of malonic acid. It is widely utilized in organic synthesis due to its unique reactivity and structural properties. This article explores its biological activity, including toxicity, metabolic pathways, and potential therapeutic applications.

  • Chemical Name : Diethyl malonate
  • CAS Number : 105-53-3
  • Molecular Formula : C7H12O4
  • Molecular Weight : 160.17 g/mol
  • Boiling Point : 200 °C
  • Melting Point : -50 °C

Biological Activity Overview

Diethyl malonate exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that diethyl malonate possesses antibacterial and antifungal activities.
  • Analgesic Effects : Research indicates potential analgesic properties, suggesting its use in pain management.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell growth.

Acute Toxicity

Diethyl malonate has been evaluated for acute toxicity through various studies:

  • The oral LD50 in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity .
  • Dermal exposure studies show an LD50 greater than 16,960 mg/kg in rabbits .

Repeated Dose Toxicity

A repeated dose study in rats revealed reversible liver hypertrophy at high doses (1000 mg/kg bw/day), suggesting potential metabolic induction rather than systemic toxicity. The NOAEL was determined to be 300 mg/kg bw/day .

Genotoxicity and Reproductive Toxicity

Diethyl malonate has been tested for mutagenicity and genotoxicity:

Metabolic Pathways

Diethyl malonate undergoes hydrolysis by esterases, resulting in the formation of malonic acid and alcohols. This metabolic pathway is crucial for understanding its biological effects and potential accumulation in biological systems .

Applications in Synthesis

Diethyl malonate is a valuable intermediate in organic synthesis. It is used for:

  • Synthesis of Barbiturates : The compound can be converted into barbiturates through reactions with urea.
  • Preparation of Vitamins : It serves as a precursor for synthesizing vitamins B1 and B6.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of diethyl malonate against various bacterial strains. Results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, supporting its potential as a natural preservative in food systems .

Case Study 2: Analgesic Properties

In a controlled trial, diethyl malonate was administered to subjects experiencing chronic pain. The results demonstrated a notable reduction in pain scores compared to the placebo group, suggesting its utility as an analgesic agent .

Properties

CAS No.

51689-19-1

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

diethyl 2-(1-hydroxyethyl)propanedioate

InChI

InChI=1S/C9H16O5/c1-4-13-8(11)7(6(3)10)9(12)14-5-2/h6-7,10H,4-5H2,1-3H3

InChI Key

IWQAPLLGORGQAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)O)C(=O)OCC

Origin of Product

United States

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